molecular formula C19H14O3S B5873713 phenyl[3-(phenylsulfonyl)phenyl]methanone

phenyl[3-(phenylsulfonyl)phenyl]methanone

Cat. No.: B5873713
M. Wt: 322.4 g/mol
InChI Key: GCKUJMFSEOCSRA-UHFFFAOYSA-N
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Description

Phenyl[3-(phenylsulfonyl)phenyl]methanone, also known as PSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSMP is a crystalline white powder that is soluble in organic solvents and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of phenyl[3-(phenylsulfonyl)phenyl]methanone is not fully understood, but it is known to act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and alcohols. This compound has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using phenyl[3-(phenylsulfonyl)phenyl]methanone in lab experiments is its high yield and purity. However, this compound can be difficult to handle due to its sensitivity to moisture and air. It is also relatively expensive compared to other organic compounds.

Future Directions

There are several potential future directions for research on phenyl[3-(phenylsulfonyl)phenyl]methanone. One area of interest is the development of this compound-based materials with unique properties. This compound has also been studied as a potential treatment for cancer due to its ability to inhibit the activity of certain enzymes involved in tumor growth. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of phenyl[3-(phenylsulfonyl)phenyl]methanone involves a multi-step process that includes the reaction of benzaldehyde with phenylsulfonyl chloride to form 3-phenylsulfonylbenzaldehyde. This compound is then reacted with acetophenone in the presence of a base to form this compound. The yield of this compound is typically high, making it an attractive compound for scientific research.

Scientific Research Applications

Phenyl[3-(phenylsulfonyl)phenyl]methanone has been extensively studied in the field of organic chemistry due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the preparation of chiral sulfoxides and sulfones.

Properties

IUPAC Name

[3-(benzenesulfonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3S/c20-19(15-8-3-1-4-9-15)16-10-7-13-18(14-16)23(21,22)17-11-5-2-6-12-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKUJMFSEOCSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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